Superior MEK Kinase Inhibitory Potency of Tunlametinib Compared to Binimetinib
Tunlametinib exhibits significantly higher potency against the MEK kinase target compared to the FDA-approved MEK inhibitor binimetinib (MEK162). In a head-to-head preclinical comparison, tunlametinib demonstrated approximately 19-fold greater potency against MEK kinase than binimetinib [1].
| Evidence Dimension | MEK kinase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1.9 nM against MEK1 [1] |
| Comparator Or Baseline | Binimetinib (MEK162) IC50 = 12 nM against MEK [1] |
| Quantified Difference | Approximately 19-fold greater potency for Tunlametinib |
| Conditions | In vitro kinase assay; Protein kinase selectivity evaluated against 77 kinases [1] |
Why This Matters
A 19-fold difference in target potency is substantial and directly impacts the required dosage, potential off-target effects at higher concentrations, and the dynamic range in preclinical models.
- [1] Liu, Y., Cheng, Y., Huang, G., et al. (2023). Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. Frontiers in Pharmacology, 14, 1271268. View Source
